molecular formula C14H17IO3 B1327878 Ethyl 6-(4-iodophenyl)-6-oxohexanoate CAS No. 854658-72-3

Ethyl 6-(4-iodophenyl)-6-oxohexanoate

Cat. No.: B1327878
CAS No.: 854658-72-3
M. Wt: 360.19 g/mol
InChI Key: ZUWNSPNKRJDBTI-UHFFFAOYSA-N
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Description

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is an organic compound with the molecular formula C14H17IO3 It is a derivative of hexanoic acid, featuring an ethyl ester group, a 4-iodophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-iodophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-iodophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-iodophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 6-(4-iodophenyl)hexanoic acid.

    Reduction: Ethyl 6-(4-iodophenyl)-6-hydroxyhexanoate.

    Substitution: Ethyl 6-(4-azidophenyl)-6-oxohexanoate.

Scientific Research Applications

Ethyl 6-(4-iodophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(4-iodophenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and the ketone group play crucial roles in these interactions, potentially forming covalent bonds or participating in hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Ethyl 6-(4-iodophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 6-(4-chlorophenyl)-6-oxohexanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 6-(4-fluorophenyl)-6-oxohexanoate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 6-(4-iodophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNSPNKRJDBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645718
Record name Ethyl 6-(4-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854658-72-3
Record name Ethyl 6-(4-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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